molecular formula C36H18N2O4 B091333 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone CAS No. 128-65-4

2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone

Cat. No. B091333
CAS RN: 128-65-4
M. Wt: 542.5 g/mol
InChI Key: OGEZSLXPCKHGKO-UHFFFAOYSA-N
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Description

The compound 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is likely to exhibit unique electronic and optical properties due to its extended π-conjugated system. Although the specific compound is not directly mentioned in the provided papers, related compounds and their properties are discussed, which can give insights into the behavior of similar molecular structures.

Synthesis Analysis

The synthesis of related compounds involves techniques such as thermal evaporation and Diels-Alder reactions. For instance, thin films of a chlorophenyl derivative of a similar anthracene compound were prepared using thermal evaporation, which was confirmed to be an effective method for obtaining the desired structure . Another related compound, a derivative of 9,10-diphenylanthracene, was synthesized through the Diels-Alder reaction, followed by aromatization . These methods suggest potential pathways for the synthesis of the compound , which may involve similar steps of cycloaddition and subsequent structural modifications.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is characterized by the presence of additional functional groups attached to the anthracene core. The structure of these compounds can be confirmed using techniques such as FTIR spectroscopy, as demonstrated for the chlorophenyl derivative . The presence of diphenyl groups in the compound of interest suggests a significant alteration in the electronic distribution across the molecule, which could affect its reactivity and interaction with other substances.

Chemical Reactions Analysis

The chemical reactivity of anthracene derivatives can be complex due to the presence of multiple reactive sites. The Diels-Alder reaction is a common synthetic route for such compounds, indicating that they can participate in [4+2] cycloaddition reactions . The reactivity can also be influenced by the substituents present on the anthracene core, which can either activate or deactivate certain positions for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives can vary widely depending on their molecular structure. The dielectric properties of thin films of a related compound were studied, showing a significant dependence on frequency and temperature, with the dielectric relaxation behavior following an Arrhenius law . This suggests that the compound of interest may also exhibit interesting dielectric properties. Additionally, the formation of inclusion compounds with other molecules, as seen with a tetraol derivative of diphenylanthracene, indicates potential for forming cocrystals, which could be relevant for pharmaceutical applications .

Scientific Research Applications

Optical and Structural Properties

Research has shown that thin films of related compounds to 2,9-Diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone can be used to study the effects of thermal annealing on their structural and optical properties. The grain sizes of these films tend to increase with annealing, influencing optical characteristics like band gap and optical susceptibility, which are crucial for applications in optics and photonics (Qashou et al., 2017).

Dielectric Properties

Another study examined the dielectric relaxation process and AC conductivity of similar compounds' thin films. This research is significant in understanding the electrical behavior of materials, which is vital for electronic and photonic device applications (Qashou et al., 2017).

Photovoltaic and Photoelectronic Applications

Investigations into the structural and electrical properties of these compounds' nanostructured films have revealed potential for use in photoelectronic applications, such as in the manufacturing of heterojunction solar cells. The properties like Fermi level position and electron mobility are particularly relevant for these applications (Darwish et al., 2019).

Radiation Effects on Physical Properties

The effects of gamma radiation on the physical properties of films made from similar compounds have been studied, indicating changes in parameters like band gap energy and conductivity. This research is crucial for understanding material behavior under radiation, which is relevant in nuclear technology and space applications (Qashou et al., 2018).

Charge Carrier Photogeneration

Studies on the influence of molecular order on charge carrier photogeneration in layers of related compounds have provided insights into the efficiency of photogeneration processes. This is particularly significant for the development of advanced photovoltaic devices (Rybak et al., 2008).

Safety And Hazards

The compound has a signal word of “Warning” and has hazard statements H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEZSLXPCKHGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155767
Record name 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone

CAS RN

128-65-4
Record name 2,9-Diphenylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
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2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
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2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
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2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone

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